N-Chloro-p-benzoquinoneimine
Overview
Description
N-Chloro-p-benzoquinoneimine is an organic compound with the molecular formula C6H4ClNO. It is a derivative of p-benzoquinone, where one of the hydrogen atoms is replaced by a chlorine atom and an imine group. This compound is known for its distinctive yellow to brown color and is used in various chemical applications due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Chloro-p-benzoquinoneimine can be synthesized through several methods. One common synthetic route involves the reaction of diethyl chlorophosphite with 4-nitrosophenol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: N-Chloro-p-benzoquinoneimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent p-benzoquinone derivative.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while substitution reactions can produce a wide range of functionalized benzoquinone imines .
Scientific Research Applications
N-Chloro-p-benzoquinoneimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other quinone derivatives.
Biology: Its reactivity makes it useful in studying enzyme mechanisms and other biochemical processes.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which N-Chloro-p-benzoquinoneimine exerts its effects involves its ability to participate in redox reactions. It can act as an electron acceptor or donor, depending on the reaction conditions. This redox activity is crucial in its interactions with biological molecules, where it can modify proteins and other macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2,6-Dibromoquinone-4-chloroimide: This compound shares a similar structure but has bromine atoms instead of chlorine.
2,6-Dichloroquinone-4-chloroimide: Another similar compound with two chlorine atoms.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: A related compound with additional cyano groups .
Uniqueness: N-Chloro-p-benzoquinoneimine is unique due to its specific reactivity and the presence of both a chlorine atom and an imine group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Properties
IUPAC Name |
4-chloroiminocyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYMTWJWYTELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060925 | |
Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637-61-6 | |
Record name | Benzoquinone chlorimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinone chlorimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadien-1-one, 4-(chloroimino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Quinone-4-chloroimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Chloro-p-benzoquinoneimine formation during sulfamethoxazole chlorination?
A1: this compound is identified as a product of sulfamethoxazole degradation in the presence of excess free chlorine []. This finding is significant because it reveals an unexpected aromatic amine chlorination mechanism. This mechanism, involving the rupture of the sulfonamide moiety and formation of this compound, alongside 3-amino-5-methylisoxazole and sulfate, has not been extensively studied previously. This discovery emphasizes the need for further research on the potential implications of this degradation pathway in water treatment processes.
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